4-乙酰基-2-甲基苯甲酸酰胺

描述

Synthesis Analysis

The synthesis of 4-Acetyl-2-methylbenzoic acid amide involves several steps . The general procedure includes adding 50mL of toluene, 0.1mol of 2-methyl-4-acetylbenzoic acid 17.82g, and 1g of DMF into the reaction flask, stirring to dissolve, adding 15g of thionyl chloride dropwise into the reaction flask, and completing the dropwise addition in 30 minutes . After heating up to 60-65°C, the reaction is carried out for 5 hours . After the reaction, at 60-65°C, the toluene is distilled under reduced pressure until no liquid comes out, then cooled down to 0°C, 3.5g of methanol is added dropwise into the system, and the temperature is controlled at 0-8°C during the dropping process .

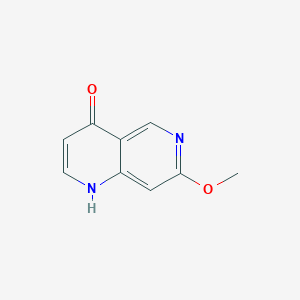

Molecular Structure Analysis

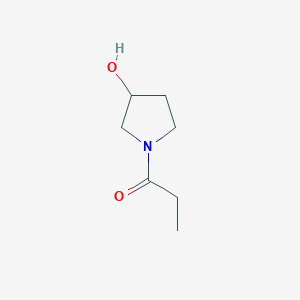

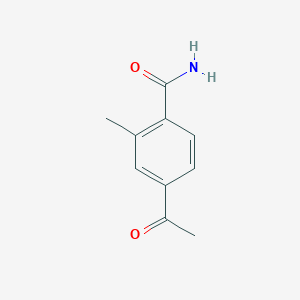

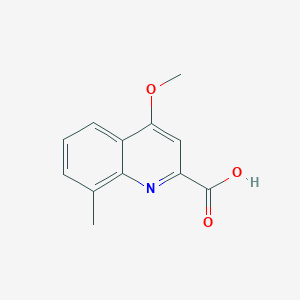

The molecular formula of 4-Acetyl-2-methylbenzoic acid amide is C10H11NO2. The molecular weight is 177.2 g/mol.

Chemical Reactions Analysis

Amides, such as 4-Acetyl-2-methylbenzoic acid amide, are known to undergo nucleophilic attack on the carbonyl group, followed by the removal of the leaving group . This is a general mechanism for the reaction of amides.

科学研究应用

晶体结构和合成

研究表明,苯甲酰胺及其衍生物在生物、制药、工业和农业方面具有重要意义。例如,相关化合物的合成和晶体结构分析,如 3-乙酰氧基-2-甲基-N-(4-硝基苯基)苯甲酰胺,突出了它们在有机和生物有机化学中的重要性 (Kansız 等,2018).

催化合成

直接由 α-官能化醛和胺合成羧酸酰胺的催化方法的开发展示了这些化合物在促进化学反应中的效用 (Bode & Sohn, 2007).

萃取性质

已经研究了某些衍生物的萃取性质,特别是在金属离子萃取方面。这项研究提供了有关这些化合物在分离过程和分析化学中应用的见解 (Uhlemann 等,1986).

缓蚀

在缓蚀背景下对相关化合物(如咪唑啉及其衍生物)的评估突出了苯甲酰胺衍生物在保护金属免受腐蚀(尤其是在酸性介质中)方面的潜力 (Cruz 等,2004).

酰胺合成

通过使用聚合物负载试剂等方法合成酰胺的创新进一步证明了这些化合物有机合成中的多功能性以及在药物开发和材料科学中的潜在应用 (Pop 等,1997).

抑制剂合成

基于 4-[{[(苄氧基)羰基]氨基}-2-羟基苯甲酸酰胺设计和合成新型胆碱酯酶抑制剂,强调了这些化合物在药物应用中的作用,特别是在治疗与胆碱酯酶活性相关的疾病方面 (Kos 等,2021).

安全和危害

The safety data sheet for 4-Acetyl-2-methylbenzoic acid amide indicates that it may cause an allergic skin reaction and is harmful to aquatic life . Precautionary measures include avoiding breathing dust, not allowing contaminated work clothing out of the workplace, avoiding release to the environment, and wearing protective gloves .

未来方向

Research has demonstrated the significance of benzamides and their derivatives in biological, pharmaceutical, industrial, and agricultural contexts. For instance, the synthesis and crystal structure analysis of related compounds highlight their importance in organic and bioorganic chemistry. Therefore, by conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application .

属性

IUPAC Name |

4-acetyl-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-6-5-8(7(2)12)3-4-9(6)10(11)13/h3-5H,1-2H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAVPQZVMUTCKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetyl-2-methylbenzamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)carbamate](/img/structure/B1396549.png)